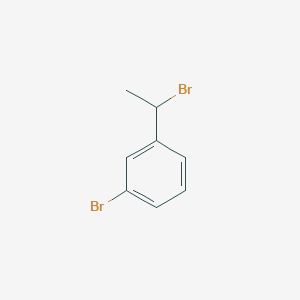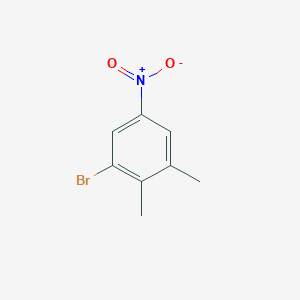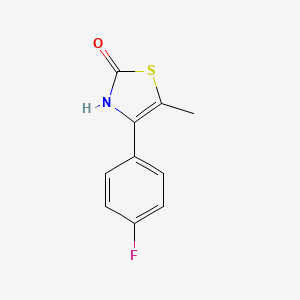![molecular formula C22H21N B1286998 9-[4-(tert-ブチル)フェニル]-9H-カルバゾール CAS No. 57103-13-6](/img/structure/B1286998.png)
9-[4-(tert-ブチル)フェニル]-9H-カルバゾール
概要
説明
9-[4-(tert-Butyl)phenyl]-9H-carbazole is an organic compound known for its significant role in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its high triplet energy, wide band-gap, and superior electrochemical stability . It is widely used as a host material for blue electrophosphorescence due to its unique structural properties .
科学的研究の応用
9-[4-(tert-Butyl)phenyl]-9H-carbazole has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a potential candidate for use in bioimaging and biosensing applications.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Industry: It is widely used in the production of high-efficiency OLEDs and other organic electronic devices.
準備方法
The synthesis of 9-[4-(tert-Butyl)phenyl]-9H-carbazole typically involves multiple steps and the use of various chemical reagents. One common synthetic route includes the reaction of carbazole with tert-butylbenzene under specific conditions to introduce the tert-butylphenyl group . Industrial production methods often involve the use of high-purity sublimed materials to ensure the compound’s stability and performance in electronic applications .
化学反応の分析
9-[4-(tert-Butyl)phenyl]-9H-carbazole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the carbazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives with additional oxygen-containing functional groups .
作用機序
The mechanism of action of 9-[4-(tert-Butyl)phenyl]-9H-carbazole in OLEDs involves its role as a host material that facilitates the transport of holes and electrons. The compound’s structure, with bulky triphenylsilyl substitutions, helps to block π conjugation of the carbazole core, enhancing its morphological and electrochemical stability . This allows for efficient energy transfer and emission of blue light in OLEDs .
類似化合物との比較
9-[4-(tert-Butyl)phenyl]-9H-carbazole can be compared with other similar compounds such as:
9-(4-tert-Butylphenyl)-3,6-ditrityl-9H-carbazole: This compound also exhibits high triplet energy and electrochemical stability but differs in its carrier-transport properties.
3,6-dipyrenyl-9-(4′-tert-butylphenyl)carbazole: Known for its application in OLEDs, this compound has similar photoluminescent properties but distinct electroluminescence spectra.
The uniqueness of 9-[4-(tert-Butyl)phenyl]-9H-carbazole lies in its combination of high triplet energy, wide band-gap, and superior electrochemical stability, making it an ideal host material for blue electrophosphorescence .
特性
IUPAC Name |
9-(4-tert-butylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N/c1-22(2,3)16-12-14-17(15-13-16)23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKADLRYWIXOEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57103-13-6 | |
| Record name | 9-[4-(tert-Butyl)phenyl]-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the substitution of the tert-butyl group with a pyrenyl group in 9-(4-tert-butylphenyl)carbazole affect its electronic properties and potential applications?
A1: The study by Zhang et al. [] investigates this exact question by comparing 3,6-dipyrenyl-9-(4'-tert-butylphenyl)carbazole (BPyC) and 3,6-dipyrenyl-9-(4'-pyrenylphenyl)carbazole (TPyC). Their findings indicate that while the Highest Occupied Molecular Orbital (HOMO), energy gap, ionization potential, and reorganization energy remain relatively unaffected by the substitution, the Lowest Unoccupied Molecular Orbital (LUMO) and electron affinity are significantly influenced []. This suggests that replacing the tert-butyl group with a pyrenyl group in 9-(4-tert-butylphenyl)carbazole primarily impacts its electron accepting abilities. Consequently, TPyC, with its modified LUMO and electron affinity, emerges as a more promising candidate for applications requiring efficient electron transport, such as in organic light-emitting diodes (OLEDs) or as a bipolar material in organic electronic devices [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


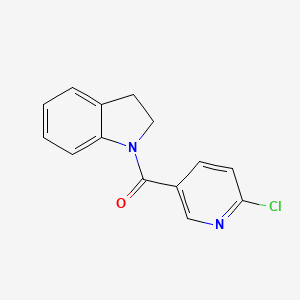
![{3-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B1286929.png)
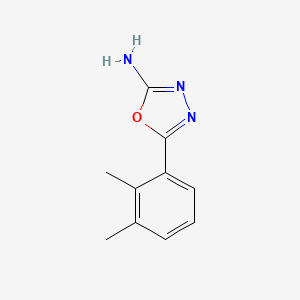
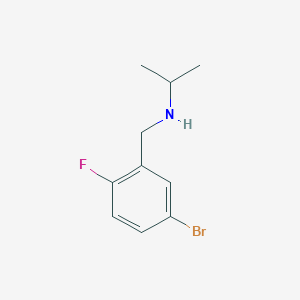
![1-[(2-BROMO-4-FLUOROPHENYL)METHYL]PIPERAZINE](/img/structure/B1286940.png)
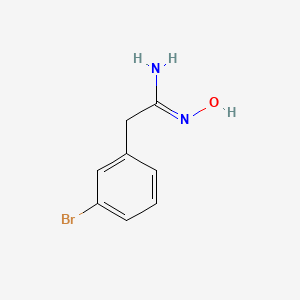
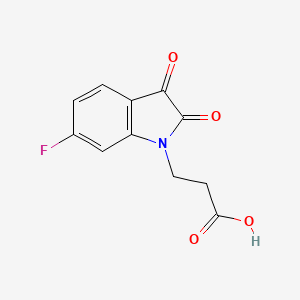
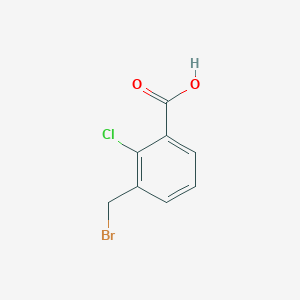
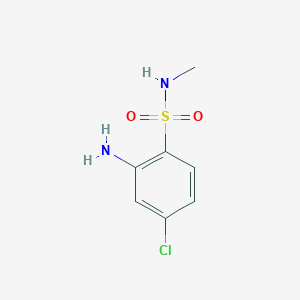
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanamine](/img/structure/B1286991.png)
